molecular formula C20H12N2O2S2 B2967344 (Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 332050-96-1

(Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2967344
CAS No.: 332050-96-1
M. Wt: 376.45
InChI Key: QAYSYKZJIHVGAK-ZROIWOOFSA-N
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Description

(Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a thiazole ring, and a chromone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the thiazole ring: This often involves the condensation of a thioamide with a haloketone.

    Coupling of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the acrylonitrile linkage: This can be accomplished through a Knoevenagel condensation reaction between an aldehyde and a nitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene, thiazole, and chromone rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the nitrile group may produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its incorporation into polymers or other materials could lead to the creation of advanced functional materials.

Mechanism of Action

The mechanism of action of (Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile depends on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, enzymatic assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2-thienyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile: Similar structure but with a different substitution on the thiophene ring.

    (Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)oxazol-2-yl)acrylonitrile: Similar structure but with an oxazole ring instead of a thiazole ring.

    (Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

The uniqueness of (Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

IUPAC Name

(Z)-3-(3-methylthiophen-2-yl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2S2/c1-12-6-7-25-18(12)9-14(10-21)19-22-16(11-26-19)15-8-13-4-2-3-5-17(13)24-20(15)23/h2-9,11H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYSYKZJIHVGAK-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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